4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C6H4Cl2N2O2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cAMP-phosphodiesterase, where it acts as an inhibitor, thereby affecting the levels of cyclic adenosine monophosphate (cAMP) within cells . Additionally, it supports the inhibition of adenosine, preventing the absorption of vascular and blood cells, and enhances the biosynthesis of prostacyclin (PGI2), which has anti-aggregation properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cAMP-phosphodiesterase leads to increased cAMP levels, which can alter cell signaling pathways and gene expression . This compound also affects cellular metabolism by enhancing the biosynthesis of prostacyclin, which plays a role in reducing pulmonary hypertension .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits cAMP-phosphodiesterase, leading to increased levels of cAMP within cells . This inhibition affects various downstream signaling pathways and gene expression. Additionally, the compound’s interaction with adenosine receptors prevents the absorption of vascular and blood cells, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances prostacyclin biosynthesis without causing significant adverse effects . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine receptors, influencing the levels of cAMP and prostacyclin within cells . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
This compound is localized within specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the chlorination of 2-(methylthio)pyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_6\text{N}_2\text{O}_2\text{S} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_4\text{Cl}_2\text{N}_2\text{O}_2\text{S} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include 4,6-diamino-2-(methylthio)pyrimidine-5-carboxylic acid and 4,6-dimethoxy-2-(methylthio)pyrimidine-5-carboxylic acid.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleic acid bases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with nucleic acid bases, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
2,4-Dichloropyrimidine: Lacks the methylthio and carboxylic acid groups, resulting in different reactivity and biological activity.
Uniqueness
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both the methylthio and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2S/c1-13-6-9-3(7)2(5(11)12)4(8)10-6/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAXEBLTQAMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622068 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313339-35-4 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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